molecular formula C16H10F6N2O4 B6312636 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane CAS No. 1357623-98-3

1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane

Cat. No.: B6312636
CAS No.: 1357623-98-3
M. Wt: 408.25 g/mol
InChI Key: LWWSXXGPKZCKJP-UHFFFAOYSA-N
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Description

1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane is a synthetic organic compound belonging to the nitroaromatic class of chemicals It is characterized by the presence of two nitro groups and two trifluoromethyl groups attached to a central ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane typically involves the nitration of 1,2-bis(2-trifluoromethylphenyl)ethane. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction is conducted in specialized reactors equipped with temperature control and efficient mixing systems. The product is then purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Reduction: The major products are 1,2-bis[4-amino-2-(trifluoromethyl)phenyl]ethane.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: The products include various oxidized forms of the original compound, such as nitroso or nitro derivatives.

Scientific Research Applications

1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane-1,2-dione: Similar structure but with a dione functional group.

    4-Nitro-2-(trifluoromethyl)aniline: Contains a single nitro and trifluoromethyl group attached to an aniline backbone.

    N-Phenyl-bis(trifluoromethanesulfonimide): Contains trifluoromethyl groups but with different functional groups.

Uniqueness

This compound is unique due to its combination of nitro and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity.

Properties

IUPAC Name

4-nitro-1-[2-[4-nitro-2-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6N2O4/c17-15(18,19)13-7-11(23(25)26)5-3-9(13)1-2-10-4-6-12(24(27)28)8-14(10)16(20,21)22/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWSXXGPKZCKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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